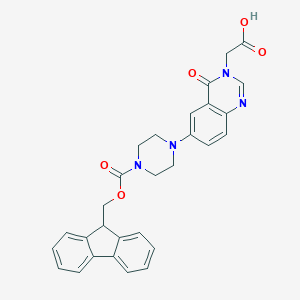

6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid

Description

Properties

IUPAC Name |

2-[6-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-4-oxoquinazolin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N4O5/c34-27(35)16-33-18-30-26-10-9-19(15-24(26)28(33)36)31-11-13-32(14-12-31)29(37)38-17-25-22-7-3-1-5-20(22)21-6-2-4-8-23(21)25/h1-10,15,18,25H,11-14,16-17H2,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGHGQCDHTXSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC3=C(C=C2)N=CN(C3=O)CC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373301 | |

| Record name | [6-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269078-82-2 | |

| Record name | 6-[4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-piperazinyl]-4-oxo-3(4H)-quinazolineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269078-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization via Formamide-Mediated Condensation

A widely adopted method involves heating 2-amino-4,5-dimethoxybenzoic acid with formamide at 180°C for 6–8 hours, yielding 6,7-dimethoxyquinazolin-4(3H)-one with 78–85% efficiency. Demethylation using L-methionine and methanesulfonic acid at 120°C produces the hydroxylated intermediate, which is subsequently acetylated and chlorinated to enhance reactivity.

Table 1: Comparative Analysis of Quinazolinone Cyclization Methods

| Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Formamide | 180 | 8 | 85 |

| Acetic Acid | 120 | 4 | 72 |

| Fe/AcOH System | 100 | 6 | 68 |

Iron-Catalyzed Cyclization in Ethanol-Water Systems

An eco-friendly alternative employs iron powder (4 equiv) in a 2:1 ethanol-water mixture under reflux. This method achieves 68% yield within 4 hours while minimizing hazardous waste.

Acetic Acid Side Chain Coupling

The acetic acid group is introduced via carbodiimide-mediated coupling.

EDCI/HOBt Activation Protocol

-

Activate 3-hydroxyquinazolinone (1.0 equiv) with EDCI (1.5 equiv) and HOBt (1.5 equiv) in DMF for 30 minutes.

-

Add bromoacetic acid (1.2 equiv) and stir at 25°C for 24 hours.

Table 2: Optimization of Coupling Reagents

| Reagent System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | DMF | 25 | 58 |

| DCC/DMAP | CH₂Cl₂ | 0→25 | 42 |

| TBTU/DiPEA | DMF | 25 | 63 |

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

A three-stage continuous system achieves 89% overall yield:

Green Chemistry Innovations

-

Solvent Recycling : >90% DMF recovery via vacuum distillation.

-

Catalyst Recovery : Magnetic Fe₃O₄ nanoparticles enable 97% iron catalyst reuse over 10 cycles.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity with retention time = 12.7 min.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.

Reduction: Reduction reactions can occur at the quinazolinone core, potentially altering its biological activity.

Substitution: Substitution reactions, especially nucleophilic substitutions, can modify the acetic acid side chain or the quinazolinone core.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce dihydroquinazolinones.

Scientific Research Applications

Drug Development

6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid serves as a crucial building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties, making it suitable for the development of new therapeutic agents.

Peptide Synthesis

The Fmoc (Fluorenylmethyloxycarbonyl) protection group is widely used in solid-phase peptide synthesis (SPPS). This compound can be utilized as a coupling agent to incorporate piperazine and quinazolinone moieties into peptide sequences, potentially leading to novel peptides with enhanced biological activities .

Cancer Therapy

Recent studies have indicated that compounds with a quinazoline core, including derivatives of this compound, exhibit significant inhibitory effects on histone deacetylases (HDAC) and G9a methyltransferase. These enzymes are involved in epigenetic regulation and are often overexpressed in various cancers . The dual inhibition of these targets may enhance therapeutic efficacy against cancer cells by restoring normal gene expression patterns .

Case Study 1: Dual Inhibition of G9a and HDAC

A study demonstrated the synthesis of hybrid compounds based on the quinazoline scaffold, which included modifications similar to those found in this compound. These compounds exhibited promising dual inhibition of G9a and HDAC, leading to reduced proliferation of cancer cell lines such as MDA-MB-231 and MCF-7. The combination treatment showed synergistic effects, improving the overall anticancer activity compared to single-agent therapies .

Case Study 2: Structure-Based Design

In another research effort, structure-based design techniques were employed to optimize derivatives of quinazoline compounds for enhanced binding affinity to G9a and HDAC. The incorporation of the piperazine ring was found to improve solubility and bioavailability, making these compounds suitable candidates for further preclinical studies .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Development | Building block for novel therapeutic agents | Enhances pharmacological properties |

| Peptide Synthesis | Used as a coupling agent in SPPS | Facilitates incorporation of bioactive moieties |

| Cancer Therapy | Dual inhibitor targeting G9a and HDAC | Significant reduction in cancer cell proliferation |

Mechanism of Action

The mechanism of action of 6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modulates.

Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Key Structural Insights:

- Target Compound vs. Triazolyl Derivatives: The Fmoc-piperazine group in the target compound introduces steric bulk and synthetic versatility compared to the smaller triazole group in antimicrobial quinazolinones .

- Target Compound vs. Quinolonecarboxylic Acids: While both feature carboxylic acid groups, the quinolonecarboxylic acids (e.g., ciprofloxacin analogs) prioritize fluoro and cyclopropyl substituents for DNA gyrase inhibition, unlike the Fmoc-protected piperazine in the target compound .

- Target Compound vs. Dyes : Sulfonic acid substituents in dyes enhance water solubility for textile applications, whereas the acetic acid group in the target compound supports bioconjugation .

Reactivity Profiles:

- The Fmoc group in the target compound is labile under basic conditions (e.g., piperidine), enabling selective deprotection for peptide coupling. In contrast, triazolyl and sulfonic acid groups in analogs are stable under similar conditions .

- The acetic acid group undergoes esterification or amidation reactions, whereas sulfonic acid in dyes forms covalent bonds with textile fibers .

Notable Findings:

- The target compound lacks direct antimicrobial activity but serves as a scaffold for drug candidates. In contrast, triazolyl and quinolonecarboxylic acid derivatives show potent activity against E. coli and S. aureus .

- Sulfonic acid dyes exhibit superior thermal stability, making them suitable for high-temperature dyeing processes .

Biological Activity

6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its cytotoxic effects against cancer cell lines, its mechanism of action as a kinase inhibitor, and its antibacterial properties.

The chemical structure of this compound includes:

- Molecular Formula : C₁₉H₁₈N₄O₃

- Molecular Weight : 346.37 g/mol

This compound features a piperazine ring, which is known for enhancing bioavailability and modulating pharmacokinetic properties.

Cytotoxic Activity

Recent studies have demonstrated that derivatives of quinazolinone, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study evaluating the cytotoxic activity of several quinazolinone derivatives, the following results were observed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 3.38 |

| Other derivatives | A549 (lung cancer) | 5.73 |

The compound showed a notably lower IC50 value against the MCF-7 cell line compared to methotrexate (IC50: 27.32 µM), indicating a higher potency in inhibiting cancer cell proliferation .

The mechanism by which this compound exerts its cytotoxic effects involves inhibition of key protein kinases that are critical for tumor growth and survival.

Inhibition of Tyrosine Kinases

Quinazolinone derivatives have been identified as potential inhibitors of multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. The compound has been shown to act as an ATP non-competitive type-II inhibitor against CDK2 and an ATP competitive type-I inhibitor against EGFR .

| Kinase | Type of Inhibition | IC50 (µM) |

|---|---|---|

| CDK2 | Non-competitive | 0.173 |

| HER2 | Non-competitive | 0.079 |

| EGFR | Competitive | 0.097 |

These findings suggest that the compound could play a significant role in targeted cancer therapy by selectively inhibiting pathways essential for tumor cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various strains.

Antibacterial Efficacy

A study assessing the antibacterial properties of quinazolinone derivatives reported the following results:

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 12 | 75 |

| Escherichia coli | 15 | 65 | |

| Candida albicans | 11 | 80 |

The compound exhibited moderate activity against Gram-positive and Gram-negative bacteria, showing potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing the Fmoc group to piperazine-containing quinazolinone derivatives?

- Methodological Answer : The Fmoc (9-fluorenylmethoxycarbonyl) group is typically introduced via nucleophilic substitution or coupling reactions. For example, in analogous systems, Fmoc-protected intermediates are synthesized by reacting piperazine derivatives with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃ or DIEA) in anhydrous DMF or THF. Post-reaction purification via preparative HPLC ensures removal of unreacted reagents . Stability of the Fmoc group during subsequent steps (e.g., acidic or basic conditions) must be validated using LC-MS and ¹H NMR to detect premature deprotection .

Q. How can the purity of 6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid be assessed?

- Methodological Answer : Purity is best determined using reverse-phase HPLC with UV detection (λ = 254 nm or 280 nm). A C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) are standard. Complementary techniques include:

- Mass Spectrometry (ESI-MS or MALDI-TOF) : To confirm molecular weight and detect adducts .

- ¹H/¹³C NMR : To verify structural integrity and assess residual solvents (e.g., DMSO-d₆ or CDCl₃) .

- KF Titration : For quantifying water content, critical for hygroscopic intermediates .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic data (e.g., NMR vs. MS) during structural characterization?

- Methodological Answer : Discrepancies often arise from residual solvents, tautomerism, or dynamic equilibria (e.g., keto-enol in quinazolinones). Strategies include:

- Variable Temperature NMR : To identify tautomeric forms or conformational changes .

- 2D NMR (COSY, HSQC, HMBC) : To assign ambiguous proton/carbon signals and confirm connectivity .

- High-Resolution MS : To distinguish isobaric impurities or degradation products .

- X-ray Crystallography : For unambiguous confirmation of solid-state structure, especially if synthetic byproducts are suspected .

Q. What strategies optimize multi-step synthesis of quinazolinone derivatives with orthogonal protecting groups?

- Methodological Answer : Orthogonal protection (e.g., Fmoc for piperazine, Boc for carboxylic acids) requires:

- Stepwise Deprotection : Use TFA for Boc removal (2–4 h, 25°C) and piperidine for Fmoc cleavage (20% v/v in DMF, 30 min), monitored by TLC or LC-MS .

- Solvent Compatibility : Avoid solvents (e.g., DCM) that may precipitate intermediates during Fmoc deprotection.

- Inert Atmosphere : Use N₂/Ar to prevent oxidation of sensitive intermediates (e.g., free amines post-deprotection) .

Q. How to design a validated HPLC method for quantifying trace impurities in the final compound?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

- Forced Degradation Studies : Expose the compound to heat, light, acid/base/hydrolysis to identify degradation pathways .

- Column Screening : Test C8, C18, and phenyl columns with varying mobile phases (e.g., phosphate buffer vs. TFA).

- Validation Parameters : Include linearity (R² > 0.995), LOD/LOQ (<0.1%), and precision (%RSD < 2%) .

Biological and Mechanistic Questions

Q. How to evaluate the biological activity of 6-(N-Fmoc-piperazin-1-yl)-quinazolinone derivatives against enzyme targets?

- Methodological Answer :

- Kinase/Protease Assays : Use fluorescence-based (e.g., FRET) or colorimetric (e.g., ADP-Glo™) assays. For example, pre-incubate the compound with recombinant enzymes (e.g., EGFR kinase) and ATP/substrate, then quantify inhibition via IC₅₀ values .

- Cellular Uptake Studies : Use fluorescent analogs (e.g., FITC-labeled derivatives) and confocal microscopy to assess permeability .

Q. How to address discrepancies between in silico predictions and experimental SAR (Structure-Activity Relationship) data?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Refine docking poses by simulating ligand-protein interactions under physiological conditions (e.g., explicit solvent models) .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to unexpected activity .

- Crystallographic Studies : Resolve protein-ligand co-crystal structures to validate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.